molecular formula C20H18N2O5S B2849980 ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1207054-16-7

ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2849980
CAS RN: 1207054-16-7
M. Wt: 398.43
InChI Key: DPNAEZVYWSOQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “ethyl 2-(4-methyl-2-oxo-2H-chromene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a complex organic molecule. It contains a chromene core, which is a common structure in many natural products and synthetic organic molecules . The chromene core is functionalized with various groups, including a carboxamido group and a cyclopenta[d]thiazole group .


Synthesis Analysis

The synthesis of this compound could involve a multi-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines . This reaction could be carried out under catalyst-free conditions in an environmentally friendly medium . The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has also been studied .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it has been reported that the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate can lead to the formation of different products . The exact products can depend on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used as a precursor in the synthesis of several heterocyclic compounds . These compounds are crucial in the development of various drugs and have a broad spectrum of biological activities .

Antioxidant Activity

Thiazole derivatives, which can be synthesized from this compound, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Analgesic Activity

Thiazole derivatives have also been found to have analgesic activity . This means they can be used in the development of pain-relieving medications .

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory activity . This makes it a potential candidate for the development of drugs used to reduce inflammation .

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial properties . This suggests that the compound could be used in the development of new antimicrobial drugs .

Antiviral Activity

The compound has shown potential for antiviral activity . This suggests it could be used in the development of antiviral drugs .

Antitumor and Cytotoxic Activity

Thiazole derivatives have been found to have antitumor and cytotoxic activities . This suggests that the compound could be used in the development of cancer treatments .

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective activities . This suggests that the compound could be used in the development of treatments for neurodegenerative diseases .

Future Directions

The compound has potential for further study in various fields. For instance, it could be investigated for its biological activities, given the wide range of pharmacological activities associated with the chromenopyridine nucleus . It could also be used as a starting material for the synthesis of other complex organic molecules .

properties

IUPAC Name

ethyl 2-[(4-methyl-2-oxochromene-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-3-26-18(24)12-8-9-14-16(12)21-20(28-14)22-17(23)15-10(2)11-6-4-5-7-13(11)27-19(15)25/h4-7,12H,3,8-9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNAEZVYWSOQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C(C4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.